![molecular formula C16H32N2O4 B13950938 ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate CAS No. 54207-60-2](/img/structure/B13950938.png)
ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate is a chemical compound with the molecular formula C16H32N2O4 and a molecular weight of 316.44 g/mol . . This compound is characterized by its unique structure, which includes a decyl chain and ethoxycarbonylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate typically involves the reaction of decylamine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of ethyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted carbamates .
Scientific Research Applications
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[10-(aminocarbonyl)decyl]carbamate
- Ethyl N-[10-(methoxycarbonylamino)decyl]carbamate
- Ethyl N-[10-(butoxycarbonylamino)decyl]carbamate
Uniqueness
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate is unique due to its specific ethoxycarbonylamino group, which imparts distinct chemical and biological properties compared to other similar compounds . Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
54207-60-2 |
|---|---|
Molecular Formula |
C16H32N2O4 |
Molecular Weight |
316.44 g/mol |
IUPAC Name |
ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate |
InChI |
InChI=1S/C16H32N2O4/c1-3-21-15(19)17-13-11-9-7-5-6-8-10-12-14-18-16(20)22-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
APMBZGNVXKKIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCCCCCCCCNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


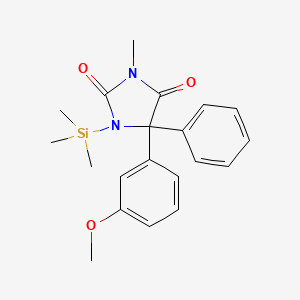
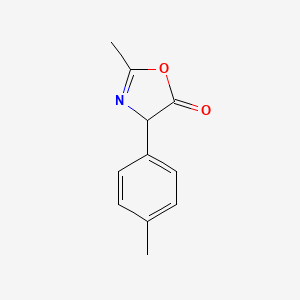
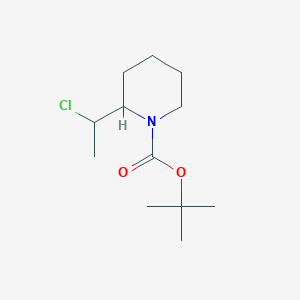
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
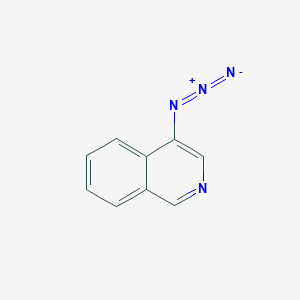
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)

![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
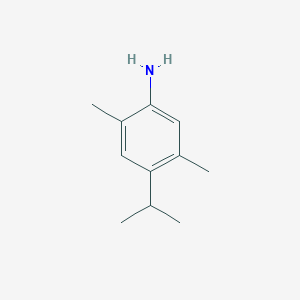

![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
